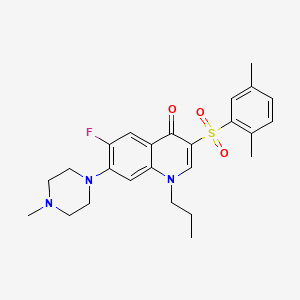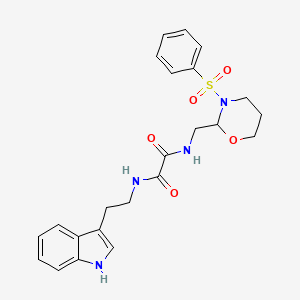
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity . It also contains an oxalamide group, which is a type of amide, a common functional group in organic chemistry. The phenylsulfonyl group is a type of sulfonyl group attached to a phenyl ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the aromatic indole and phenyl rings, the oxalamide group, and the sulfonyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The indole and phenyl rings might undergo electrophilic aromatic substitution reactions, while the oxalamide and sulfonyl groups might participate in various addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
One research area focuses on the synthesis and reactivity of compounds with similar functional groups or structural motifs. For example, studies on sulfonamide and tertiary amine nucleophiles in Pd(II)-catalyzed diaminations of alkynes lead to the formation of complex heterocyclic structures, including tetracyclic indolobenzothiazine S,S-dioxides, showcasing innovative methods for constructing novel indole-containing scaffolds (Ha et al., 2015). Similarly, the development of new synthetic routes for 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion highlights the potential for creating sulfonyl-containing indole derivatives, which may offer unique chemical and physical properties (Liu et al., 2017).
Biological Activities
Research into the biological activities of indole and sulfonyl compounds uncovers potential therapeutic and pharmacological applications. Studies on novel N1-phenylsulfonyl indole derivatives as potent and selective 5-HT6R ligands indicate their potential in treating cognitive disorders, highlighting the importance of structural modification on biological activity (Nirogi et al., 2016). This underscores the relevance of investigating compounds like "N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide" in the context of drug discovery and development.
Material Science Applications
In material science, the unique properties of sulfonyl and indole derivatives can be leveraged in the design of new materials with specialized functions. For instance, the synthesis and study of photochromic [1,3]oxazines, incorporating sulfonyl and indole groups, reveal their potential in developing responsive materials with applications in optical storage and photonic devices (Deniz et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c28-22(24-12-11-17-15-25-20-10-5-4-9-19(17)20)23(29)26-16-21-27(13-6-14-32-21)33(30,31)18-7-2-1-3-8-18/h1-5,7-10,15,21,25H,6,11-14,16H2,(H,24,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHRAYBDRZJKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


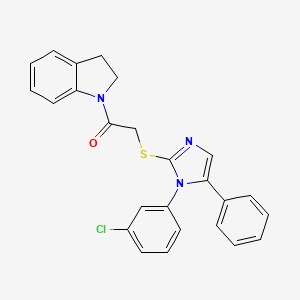
![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)
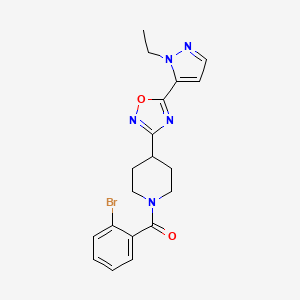
![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)
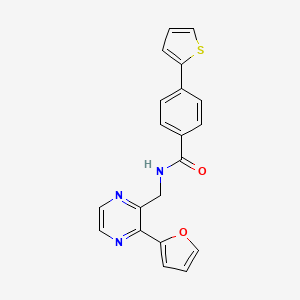
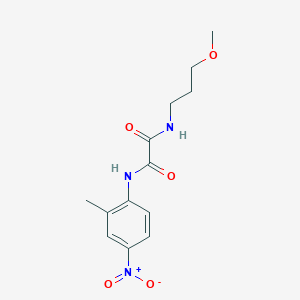

![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)




